1-{[(2-Aminophenyl)sulfanyl]methyl}pyridin-2(1H)-one
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Overview
Description
1-{[(2-Aminophenyl)sulfanyl]methyl}pyridin-2(1H)-one is an organic compound that features a pyridinone core substituted with a sulfanyl group linked to an aminophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Aminophenyl)sulfanyl]methyl}pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an appropriate carbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with a halogenated precursor.
Attachment of the Aminophenyl Moiety: The final step involves the coupling of the aminophenyl group to the sulfanyl-substituted pyridinone through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-Aminophenyl)sulfanyl]methyl}pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-{[(2-Aminophenyl)sulfanyl]methyl}pyridin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-{[(2-Aminophenyl)sulfanyl]methyl}pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and aminophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
1-{[(2-Hydroxyphenyl)sulfanyl]methyl}pyridin-2(1H)-one: Similar structure but with a hydroxy group instead of an amino group.
1-{[(2-Methoxyphenyl)sulfanyl]methyl}pyridin-2(1H)-one: Contains a methoxy group instead of an amino group.
Uniqueness: 1-{[(2-Aminophenyl)sulfanyl]methyl}pyridin-2(1H)-one is unique due to the presence of the amino group, which can participate in a wider range of chemical reactions and interactions compared to hydroxy or methoxy groups. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62202-33-9 |
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Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-[(2-aminophenyl)sulfanylmethyl]pyridin-2-one |
InChI |
InChI=1S/C12H12N2OS/c13-10-5-1-2-6-11(10)16-9-14-8-4-3-7-12(14)15/h1-8H,9,13H2 |
InChI Key |
XNGRRKGQJXEEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCN2C=CC=CC2=O |
Origin of Product |
United States |
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